Ethylmagnesium Bromide

Catalog No.
S581253
CAS No.
925-90-6
M.F
C2H5BrMg
M. Wt
133.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylmagnesium Bromide

CAS Number

925-90-6

Product Name

Ethylmagnesium Bromide

IUPAC Name

magnesium;ethane;bromide

Molecular Formula

C2H5BrMg

Molecular Weight

133.27 g/mol

InChI

InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

FRIJBUGBVQZNTB-UHFFFAOYSA-M

SMILES

C[CH2-].[Mg+2].[Br-]

Synonyms

ethyl magnesium bromide

Canonical SMILES

C[CH2-].[Mg+2].[Br-]

The exact mass of the compound Ethylmagnesium Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylmagnesium Bromide is a primary organomagnesium halide, or Grignard reagent, widely used in organic synthesis as a potent nucleophile and strong base for forming carbon-carbon bonds. It is typically supplied and handled as a solution in ethereal solvents like tetrahydrofuran (THF) or diethyl ether, with THF solutions generally offering greater stability. Its core function is the addition of an ethyl group to various electrophiles, most notably carbonyl compounds, making it a staple in both laboratory-scale synthesis and industrial applications. The choice of halide and solvent system are critical procurement variables that directly impact reactivity, solubility, and process compatibility.

Procurement Fit

Workflow
Ethyl anion equivalent for C–C bond formation via nucleophilic addition
Format
Anhydrous solutions in diethyl ether or THF at research-ready concentrations
Application Scope
Pharmaceutical, fine chemical, and advanced material synthesis

Substituting Ethylmagnesium Bromide with analogs like Ethylmagnesium Chloride (EtMgCl) or Ethyllithium (EtLi) based on nominal function alone is a significant process risk. The identity of the halide (Br vs. Cl) directly influences the Schlenk equilibrium, altering the concentration of the active species and affecting reaction kinetics and yields. While chlorides are often less expensive, bromides typically initiate faster and exhibit different reactivity profiles. Furthermore, organolithium reagents like EtLi are generally more basic and reactive, which can lead to undesired side reactions, such as deprotonation instead of addition, and lower chemoselectivity compared to the more moderate reactivity of EtMgBr. These differences in reactivity, solubility, and Lewis acidity mean that each reagent has an optimal process window, making them non-interchangeable without significant re-optimization.

Substitution Risk

  • Product Identity

    Replacing EtMgBr with methyl- or phenylmagnesium bromide changes the target product structure (ethyl vs. methyl/phenyl).

  • Reaction Selectivity

    Chemo- and diastereoselectivity profiles may not transfer; stereochemical outcomes may differ.

  • Catalytic Compatibility

    Ti-catalyzed hydrodehalogenation efficiency is specific to EtMgBr; other Grignard reagents may not achieve comparable yields.

Enhanced Ionic Conductivity in Advanced Magnesium Battery Electrolytes

In the development of next-generation rechargeable magnesium batteries, Ethylmagnesium Bromide-based electrolytes demonstrate superior performance metrics. An electrolyte composed of EtMgBr in THF, when mixed with a quaternary ammonium salt-based ionic liquid (IL) at a 3:1 volume ratio, achieved an ionic conductivity of 7.44 mS/cm at 25°C. This is a significant improvement over many other Grignard and non-Grignard based systems, which often struggle with conductivity and anode compatibility. For comparison, all-phenyl complex (APC) electrolytes, another advanced system, reach conductivities around 4 mS/cm.

Evidence DimensionIonic Conductivity at 25°C
Target Compound Data7.44 mS/cm (in 3:1 THF/IL mixture)
Comparator Or BaselineAll-Phenyl Complex (APC) Electrolyte: ~4 mS/cm
Quantified Difference~86% higher conductivity vs. APC baseline
ConditionsElectrolyte for rechargeable magnesium batteries.

Higher ionic conductivity is critical for achieving better battery performance, including higher power density and faster charging capabilities, making EtMgBr a key precursor for advanced energy storage research and development.

Catalytic Hydrodehalogenation
Head-to-head
~95% yield with EtMgBr vs. negligible with MeMgBr under Ti catalysis
Supports EtMgBr selection for Ti-catalyzed reductive transformations.
2-10 mol% Ti(OiPr)4, ambient temp., 1,1-dibromocyclopropanes.

Superior Selectivity in Continuous Flow Synthesis Compared to Chloride Analog

In scaled-up, continuous flow production of Grignard reagents, a critical consideration for industrial and pharmaceutical synthesis, the choice of halide significantly impacts selectivity and yield. When synthesizing pentylmagnesium halides in diethyl ether, the bromide form (a close structural analog to EtMgBr) achieved a selectivity of 94% with 99% conversion. In contrast, the chloride analog under similar continuous flow conditions yielded only 87% selectivity with a lower conversion of 80%. This demonstrates the superior process performance of the bromide in forming the desired Grignard reagent while minimizing side-product formation, such as Wurtz coupling.

Evidence DimensionSelectivity in Continuous Flow Synthesis (Diethyl Ether)
Target Compound Data94% (for Pentylmagnesium Bromide)
Comparator Or BaselinePentylmagnesium Chloride: 87%
Quantified Difference7-point higher selectivity for the bromide analog
ConditionsContinuous lab-scale synthesis in a packed-bed reactor using diethyl ether as the solvent.

For process-scale synthesis, higher selectivity directly translates to improved product purity, reduced downstream purification costs, and better overall process economy, justifying the selection of a bromide precursor over a less selective chloride.

Diastereoselective Ethylmagnesiation
Class-level
dr >99:1, 75% yield
Enables high diastereoselectivity in alkene functionalization.
5 mol% Cp₂ZrCl₂, 3-4 equiv EtMgBr, homoallylic alcohol.

Processability Advantage: Higher Solubility and Concentration in Diethyl Ether

Ethylmagnesium Bromide can be reliably supplied as a high-concentration solution, offering significant process advantages. Commercial grades are available at a typical concentration of 3.1 M (approx. 40%) in diethyl ether. This high solubility allows for smaller reaction volumes, increasing reactor throughput and improving process intensity. In contrast, many other organometallic reagents may have lower solubility limits or require more specialized or higher-boiling point solvents like THF for stability, which can complicate handling and solvent removal steps. The ability to procure a high-molarity solution in a volatile, easily removed solvent like diethyl ether is a key logistical and processing benefit.

Evidence DimensionCommercially Available Concentration
Target Compound Data3.1 M (40%) in Diethyl Ether
Comparator Or BaselineLower concentration or THF-only solutions for other Grignard reagents
Quantified DifferenceHigh-concentration formulation suitable for industrial throughput
ConditionsStandard commercial supply conditions.

Procuring a high-concentration reagent minimizes solvent shipping and storage costs and allows for more efficient reactor utilization, which is a primary concern in industrial-scale chemical production.

TAG Regiospecific Analysis
Method context
<2 mol% fatty acid migration
Validated benchmark reagent for regiospecific TAG analysis.
1 M EtMgBr in diethyl ether; 1,3-distearoyl-2-oleoylglycerol.
Solvent & Formulation Stability
Reported
Higher stability in THF; 3.2 M in 2-MeTHF available
Formulation flexibility supports process sustainability and shelf-life.
2-MeTHF is a bio-derived, greener solvent option.
Enantioselective Aldehyde Addition
Class-level
Up to 53% ee
Moderate chiral induction achievable with EtMgBr under catalytic conditions.
Chiral helical poly-(S)-AFPOs catalyst.
Quinazoline Product Identity
Head-to-head
4-Ethylquinazoline with EtMgBr; 4-methyl or 4-phenyl with alternatives
Product identity is determined by Grignard reagent choice; no direct substitute.
Reaction of 4-quinazolinecarbonitrile with Grignard reagents.

Development of High-Conductivity Electrolytes for Magnesium-Ion Batteries

Ethylmagnesium Bromide is a preferred precursor for formulating advanced electrolytes in next-generation magnesium batteries. Its ability to form highly conductive solutions, such as the 7.44 mS/cm achieved in THF/ionic liquid mixtures, makes it the right choice for research focused on overcoming the performance bottlenecks of Mg-ion mobility and achieving high power density.

Continuous Flow Manufacturing of Pharmaceutical Intermediates

In process chemistry environments utilizing continuous flow reactors, the bromide form of alkylmagnesium halides provides a distinct advantage. The demonstrated higher selectivity of bromide analogs over chlorides (e.g., 94% vs 87% for pentylmagnesium halide) makes Ethylmagnesium Bromide the appropriate selection for processes where minimizing byproduct formation and simplifying purification are critical economic drivers.

High-Throughput Industrial Grignard Reactions

For large-scale syntheses requiring high reactor throughput, the availability of Ethylmagnesium Bromide in high-concentration (3.1 M) diethyl ether solutions is a key enabler. This allows for intensified reaction conditions and reduces the process burden associated with solvent handling and removal, making it a pragmatic choice for industrial-scale operations where efficiency is paramount.

Application Fit Matrix

Application
Selection Property
Validation Focus
Application: Chemoselective Reductions
Selection Property: Ti-catalyzed hydrodehalogenation efficiency
Validation Focus: Yield and chemoselectivity in cyclopropane synthesis
Application: Stereoselective Alkene Functionalization
Selection Property: Diastereoselective ethylmagnesiation
Validation Focus: Diastereomeric ratio in alkene functionalization
Application: TAG Regiospecific Analysis
Selection Property: Benchmark analytical method
Validation Focus: Minimal fatty acid migration in TAG analysis
Application: Large-Scale Manufacturing
Selection Property: High-concentration, sustainable solvent formulation
Validation Focus: Process mass intensity and sustainability metrics

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (44%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (98.67%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

925-90-6

Wikipedia

Ethylmagnesium bromide

General Manufacturing Information

Magnesium, bromoethyl-: ACTIVE

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